1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
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Overview
Description
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-ethoxy-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with methyl hydrazinecarbodithioate in the presence of a dehydrating agent like phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It also shows promise in treating bacterial and fungal infections.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-ethoxy-5-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole, 2-amino-5-methyl-: Similar structure but with an amino group instead of an ethoxy group. Exhibits different biological activities and reactivity.
1,3,4-Thiadiazole, 2-methyl-5-phenyl-: Contains a phenyl group, leading to different chemical properties and applications.
1,3,4-Thiadiazole, 2-ethyl-5-methyl-: Similar to 2-ethoxy-5-methyl- but with an ethyl group, affecting its solubility and reactivity.
Conclusion
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1925-77-5 |
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Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2OS/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3 |
InChI Key |
KZMTXSMQAHOEHY-UHFFFAOYSA-N |
SMILES |
CCOC1=NN=C(S1)C |
Canonical SMILES |
CCOC1=NN=C(S1)C |
Synonyms |
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- |
Origin of Product |
United States |
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